molecular formula C16H12O5 B191992 Obtusifolin CAS No. 477-85-0

Obtusifolin

Cat. No.: B191992
CAS No.: 477-85-0
M. Wt: 284.26 g/mol
InChI Key: NYRXUBDGDSRBGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Obtusifolin can be extracted from the seeds of Senna obtusifolia using methanolic extraction methods . The seeds are typically dried and ground into a fine powder before being subjected to solvent extraction. The methanolic extract is then purified to isolate this compound. Industrial production methods may involve large-scale extraction and purification processes to obtain the compound in significant quantities .

Scientific Research Applications

Obtusifolin has been extensively studied for its scientific research applications in various fields:

Biological Activity

Obtusifolin is an anthraquinone compound primarily derived from the seeds of Cassia tora and the leaves of Senna obtusifolia. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic potentials, and implications for future research.

This compound exhibits several mechanisms that contribute to its biological activities:

  • Inhibition of Inflammatory Pathways :
    • This compound has been shown to inhibit the expression of matrix metalloproteinases (MMPs) such as Mmp3 and Mmp13, as well as cyclooxygenase-2 (Cox2), which are crucial in osteoarthritis (OA) progression. In a study involving IL-1β-treated chondrocytes, this compound reduced the expression of these inflammatory markers in a dose-dependent manner, demonstrating its potential as an anti-OA agent .
    • It also regulates the NF-κB signaling pathway, a critical mediator in inflammation. The phosphorylation of p65, a component of the NF-κB complex, was decreased upon treatment with this compound, indicating a reduction in inflammatory signaling .
  • Protection Against Oxidative Stress :
    • Research indicates that this compound protects human umbilical vein endothelial cells (HUVECs) from oxidative stress induced by high glucose levels. This protective effect is attributed to its ability to inhibit the release of Omi/HtrA2 into the cytosol, thus preventing mitochondrial apoptosis .
  • Anticancer Properties :
    • This compound has been evaluated for its chemopreventive effects by inhibiting cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are involved in activating procarcinogens. It exhibits potent inhibitory effects on these enzymes, suggesting its potential role in cancer prevention .

Biological Activities

This compound's biological activities can be summarized as follows:

ActivityDescriptionReference
Anti-inflammatoryInhibits Mmp3, Mmp13, and Cox2 expression; reduces cartilage damage in OA models
AntioxidantProtects HUVECs from oxidative stress and mitochondrial apoptosis
AnticancerSelectively inhibits CYP1A enzymes, suggesting chemopreventive potential
AntimicrobialEffective against Streptococcus mutans, indicating antibacterial properties
CytotoxicExhibits cytotoxic effects against various cancer cell lines
HepatoprotectiveShows protective effects on liver cells against toxic substances

Osteoarthritis Model

In a controlled study using surgically induced OA mouse models, this compound was administered orally. The results demonstrated a significant reduction in cartilage damage and inflammation markers compared to untreated controls. The OARSI grade (Osteoarthritis Research Society International grading system) showed improvements alongside reduced osteophyte formation and subchondral bone plate thickness .

Diabetes Mellitus

In another study focusing on diabetic conditions, this compound's ability to mitigate oxidative stress was evaluated. The findings suggested that it could serve as a therapeutic agent for managing complications associated with diabetes by protecting endothelial cells from high glucose-induced damage .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for assessing Obtusifolin’s antioxidant activity in vitro?

this compound’s antioxidant properties can be evaluated using assays such as superoxide dismutase (SOD) and catalase (CAT) activity measurements, alongside quantification of reactive oxygen species (ROS) via flow cytometry. Lipid peroxidation levels (e.g., malondialdehyde, MDA) and mitochondrial ROS production are critical markers. Dose-dependent experiments (e.g., 5–10 mg/mL in HUVECs) should validate efficacy, ensuring controls for high-glucose or pro-inflammatory conditions .

Q. How can researchers determine the optimal concentration range of this compound for cell-based studies?

Conduct preliminary viability assays (e.g., MTT or CCK-8) across a concentration gradient (e.g., 1–50 µM) to identify non-toxic ranges. For example, in BV2 microglial cells, non-cytotoxic concentrations (e.g., 10–20 µM) effectively inhibit LPS-induced inflammation without compromising cell integrity . Always include positive controls (e.g., celecoxib) and validate results with dose-response curves .

Q. What pharmacokinetic parameters of this compound should be prioritized in preclinical studies?

Key parameters include elimination half-life (3.1 ± 0.7 h in rats), AUC0–t (491.8 ± 256.7 ng×h/mL), and bioavailability. These metrics inform dosing regimens for in vivo models. Use LC-MS/MS for plasma concentration analysis and compare outcomes across species to assess translational relevance .

Advanced Research Questions

Q. How does this compound modulate mitochondrial apoptosis pathways in hyperglycemic endothelial cells?

this compound inhibits mitochondrial apoptosis by blocking Omi/HtrA2 release into the cytosol, thereby suppressing caspase-3/-9 activation. Validate via Western blotting for XIAP upregulation and PARP cleavage. Mitochondrial membrane potential (MMP) assays and respiratory chain complex I/III activity measurements (e.g., JC-1 staining) further confirm protection against ROS-driven dysfunction .

Q. What experimental strategies resolve contradictions in this compound’s anti-inflammatory efficacy across different disease models?

Discrepancies may arise from cell-type-specific signaling (e.g., NF-κB in chondrocytes vs. MAPK in microglia). Use pathway-specific inhibitors (e.g., SB203580 for p38) and gene silencing (siRNA for NLRP3) to isolate mechanisms. Cross-validate findings in primary cells (e.g., HUVECs) and animal models (e.g., DMM-induced osteoarthritis in mice) .

Q. How can researchers elucidate this compound’s dual role in tyrosinase inhibition and neuroprotection?

Employ competitive enzyme kinetics (IC50 = 7.0 µM for tyrosinase) alongside neuroinflammatory assays (e.g., IL-1β, COX-2 suppression in BV2 cells). Structural-activity relationship (SAR) studies comparing this compound derivatives (e.g., 7-Methoxy this compound) can identify critical functional groups for target specificity .

Q. What statistical approaches are essential for interpreting dose-dependent effects of this compound in multi-omics datasets?

Use multivariate analysis (e.g., PCA or hierarchical clustering) to integrate transcriptomic and proteomic data. For dose-response trends, apply nonlinear regression models (e.g., sigmoidal curves) and ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Report effect sizes and confidence intervals to address variability in biological replicates .

Q. Methodological Guidance

Q. How to design a robust in vitro-in vivo correlation (IVIVC) study for this compound?

  • In vitro: Simulate physiological conditions (e.g., hyperglycemia in HUVECs, LPS-induced inflammation in microglia).
  • In vivo: Use diabetic or osteoarthritis rodent models with pharmacokinetic sampling.
  • Analysis: Correlate in vitro IC50 values with in vivo ED50 using linear regression. Include histopathology (e.g., cartilage degradation scoring) and biomarker validation (e.g., serum SOD/MDA) .

Q. What controls are critical when studying this compound’s interaction with IAP proteins (e.g., XIAP)?

  • Positive controls: Staurosporine for apoptosis induction.
  • Negative controls: XIAP-knockout cells or siRNA-mediated knockdown.
  • Technical controls: GAPDH normalization in Western blots and caspase activity assays (fluorogenic substrates). Include co-treatment with Omi/HtrA2 inhibitors to confirm pathway specificity .

Q. How to address batch-to-batch variability in this compound isolated from natural sources?

Standardize extraction protocols (e.g., HPLC-DAD for purity ≥95%) and characterize each batch via NMR and HR-MS. Cross-reference with synthetic this compound to rule out plant-matrix effects. Document phytochemical profiles (e.g., anthraquinone content) in supplementary materials .

Q. Data Interpretation and Reporting

Q. How should researchers report conflicting data on this compound’s pro-survival vs. pro-apoptotic effects?

Contextualize findings by model system (e.g., cancer vs. normal cells) and stress conditions (e.g., oxidative vs. inflammatory). Use RNA-seq to identify differentially expressed genes (e.g., Bcl-2 family) and phosphoproteomics to map signaling crosstalk. Transparently discuss concentration-dependent biphasic effects in limitations .

Q. What metadata standards ensure reproducibility in this compound research?

Adhere to FAIR principles:

  • Raw data: Deposit in repositories (e.g., Gene Expression Omnibus for RNA-seq).
  • Methods: Detail extraction protocols, cell culture conditions (e.g., glucose concentration), and statistical software (e.g., GraphPad Prism v9).
  • Ethics: Report IACUC or IRB approvals for animal/human studies .

Properties

IUPAC Name

2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-7-6-9-12(16(21-2)13(7)18)15(20)11-8(14(9)19)4-3-5-10(11)17/h3-6,17-18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRXUBDGDSRBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197254
Record name Obtusifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-85-0
Record name Obtusifolin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Obtusifolin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Obtusifolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70197254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Obtusifolin
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Obtusifolin
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Obtusifolin
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Obtusifolin
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Obtusifolin
7-[2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-phenylcarbamoyl-pyrrol-1-yl]-3,5-dioxo-heptanoic acid, t-butyl ester
Obtusifolin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.